molecular formula C64H106O4 B12651376 Bis(cholest-5-en-3beta-yl) sebacate CAS No. 23394-16-3

Bis(cholest-5-en-3beta-yl) sebacate

Cat. No.: B12651376
CAS No.: 23394-16-3
M. Wt: 939.5 g/mol
InChI Key: WUHFQANUEHARLW-VXOVUZAMSA-N
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Description

Bis(cholest-5-en-3beta-yl) sebacate: is a chemical compound with the molecular formula C64H106O4 and a molecular weight of 939.52 g/mol It is a derivative of cholesterol and sebacic acid, featuring two cholesterol molecules linked by a sebacate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(cholest-5-en-3beta-yl) sebacate typically involves the esterification of cholesterol with sebacic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Bis(cholest-5-en-3beta-yl) sebacate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(cholest-5-en-3beta-yl) sebacate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(cholest-5-en-3beta-yl) sebacate involves its interaction with lipid membranes and cellular components. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and enzymes involved in lipid metabolism, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: Bis(cholest-5-en-3beta-yl) sebacate is unique due to its specific ester linkage with sebacic acid, which imparts distinct physical and chemical properties. Its ability to form stable liposomes and its biocompatibility make it particularly valuable for biomedical applications .

Properties

CAS No.

23394-16-3

Molecular Formula

C64H106O4

Molecular Weight

939.5 g/mol

IUPAC Name

bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanedioate

InChI

InChI=1S/C64H106O4/c1-43(2)19-17-21-45(5)53-29-31-55-51-27-25-47-41-49(33-37-61(47,7)57(51)35-39-63(53,55)9)67-59(65)23-15-13-11-12-14-16-24-60(66)68-50-34-38-62(8)48(42-50)26-28-52-56-32-30-54(46(6)22-18-20-44(3)4)64(56,10)40-36-58(52)62/h25-26,43-46,49-58H,11-24,27-42H2,1-10H3/t45-,46-,49+,50+,51+,52+,53-,54-,55+,56+,57+,58+,61+,62+,63-,64-/m1/s1

InChI Key

WUHFQANUEHARLW-VXOVUZAMSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCC(=O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C

Origin of Product

United States

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